molecular formula C15H32O7S B1591750 m-PEG7-thiol CAS No. 651042-82-9

m-PEG7-thiol

Cat. No.: B1591750
CAS No.: 651042-82-9
M. Wt: 356.5 g/mol
InChI Key: PVSKDHZQTUFAEZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol, also known as m-PEG7-thiol, is a PEG linker containing a thiol group . The primary targets of this compound are maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold and silver . These targets are often used in bioconjugation, drug delivery, PEG hydrogel, crosslinker, and surface functionalization .

Mode of Action

The thiol group in 2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol reacts with its targets, forming a bond . This reaction allows the compound to attach to or modify its targets, enabling various applications in biochemistry and materials science .

Biochemical Pathways

It is known that the compound plays a role in the formation and modification of bioconjugates, drug delivery systems, peg hydrogels, crosslinkers, and surface functionalization . These processes can influence various biochemical pathways depending on the specific application.

Pharmacokinetics

The compound is soluble in dmso at a concentration of 100 mg/ml (28052 mM), which suggests it may have good bioavailability . The compound’s storage temperature is -20°C, indicating it may require specific storage conditions to maintain stability .

Result of Action

The molecular and cellular effects of 2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol’s action depend on its specific application. In general, the compound’s ability to react with certain targets allows it to modify these targets or form new compounds . This can result in changes to the physical or chemical properties of the targets, which can have various effects at the molecular and cellular level.

Action Environment

The action, efficacy, and stability of 2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol can be influenced by various environmental factors. For example, the compound’s reactivity with its targets may be affected by factors such as pH, temperature, and the presence of other chemicals . Additionally, the compound’s stability may be influenced by storage conditions, with a recommended storage temperature of -20°C .

Biochemical Analysis

Biochemical Properties

2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol plays a crucial role in biochemical reactions due to its thiol group, which can form covalent bonds with maleimide, OPSS, vinylsulfone, and transition metal surfaces such as gold and silver . This property makes it an excellent linker for bioconjugation, allowing it to attach proteins, enzymes, and other biomolecules to surfaces or other molecules. The hydrophilic polyethylene glycol (PEG) spacer in 2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol enhances its solubility in aqueous media, facilitating its use in various biochemical applications .

Cellular Effects

2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol influences cellular processes by modifying cell surfaces and facilitating the attachment of biomolecules. This compound can impact cell signaling pathways by enabling the targeted delivery of signaling molecules or drugs to specific cell types. Additionally, it can affect gene expression and cellular metabolism by altering the cellular microenvironment through surface modifications .

Molecular Mechanism

At the molecular level, 2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol exerts its effects through its thiol group, which can form stable covalent bonds with various biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the nature of the target molecule. The PEG spacer in the compound helps to maintain the solubility and stability of the conjugated biomolecules, ensuring effective biochemical interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol can change over time due to its stability and degradation properties. The compound is stable at -20°C and can be dissolved in DMSO at high concentrations . Over time, the stability of the compound ensures consistent results in long-term experiments, although its degradation products and long-term effects on cellular function need to be carefully monitored .

Dosage Effects in Animal Models

The effects of 2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol in animal models vary with dosage. At lower doses, the compound can effectively modify cell surfaces and facilitate targeted delivery without significant toxicity. At higher doses, there may be toxic or adverse effects, including potential impacts on cellular metabolism and gene expression . It is crucial to determine the optimal dosage to balance efficacy and safety in experimental settings.

Metabolic Pathways

2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol is involved in metabolic pathways that include interactions with various enzymes and cofactors. The thiol group can participate in redox reactions, influencing the metabolic flux and levels of metabolites within cells . Understanding these pathways is essential for optimizing the use of this compound in biochemical applications.

Transport and Distribution

Within cells and tissues, 2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol is transported and distributed through interactions with transporters and binding proteins. The PEG spacer enhances its solubility and facilitates its movement within the cellular environment . This property ensures that the compound can reach its target sites effectively, whether on cell surfaces or within specific cellular compartments.

Subcellular Localization

The subcellular localization of 2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol is influenced by its targeting signals and post-translational modifications. The compound can be directed to specific organelles or compartments within the cell, where it can exert its biochemical effects . Understanding these localization mechanisms is crucial for designing experiments and applications that leverage the full potential of this compound.

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32O7S/c1-16-2-3-17-4-5-18-6-7-19-8-9-20-10-11-21-12-13-22-14-15-23/h23H,2-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSKDHZQTUFAEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584839
Record name 2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651042-82-9
Record name 2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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